3,5-dibenzyl-2-thioxo-4-imidazolidinone

Description

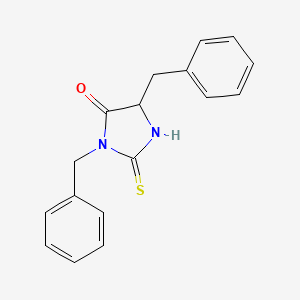

3,5-Dibenzyl-2-thioxo-4-imidazolidinone is a heterocyclic compound featuring an imidazolidinone core substituted with benzyl groups at positions 3 and 5 and a thioxo (C=S) group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is typically synthesized via cyclocondensation reactions involving thiourea derivatives and benzyl-substituted aldehydes or ketones under acidic or basic conditions . Its planar aromatic system and sulfur-containing functional group enhance reactivity in nucleophilic and electrophilic substitutions, facilitating applications in drug design and catalysis.

Properties

IUPAC Name |

3,5-dibenzyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPWXWBVHYMNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-(4-Methylbenzylidene)-2-(Methylthio)-3,5-Dihydro-4H-Imidazol-4-One (Compound 7f)

- Structure : Differs in the substitution of benzyl groups with a 4-bromophenyl and a 4-methylbenzylidene moiety. The thioxo group is replaced by a methylthio (S-CH₃) group.

- Synthesis : Achieved via a one-pot condensation of substituted benzaldehydes with thiourea derivatives under acetic acid catalysis, yielding 92% .

- Key Data :

3,5,5-Trimethyl-2,4-Imidazolidinedione (Trimethadione)

2-(4-Hydroxy-3,5-Dimethoxybenzylidene)[1,3]Thiazolo[3,2-a]Benzimidazol-3(2H)-One

- Structure : Incorporates a fused thiazolo-benzimidazole system with methoxy and hydroxy substituents.

- Synthesis : Derived from condensation of benzimidazole precursors with substituted benzaldehydes under reflux conditions .

Physicochemical and Pharmacological Comparisons

Key Observations:

Thermal Stability : Fused-ring systems (e.g., thiazolo-benzimidazole derivatives) exhibit higher melting points (>250°C) due to increased aromaticity and planarity .

Pharmacokinetics: Trimethadione’s lower molecular weight and non-polar methyl groups enhance blood-brain barrier penetration, contrasting with the bulkier benzyl groups in the target compound .

Q & A

Q. What are the standard synthetic routes for 3,5-dibenzyl-2-thioxo-4-imidazolidinone, and how can intermediates be optimized?

The compound is typically synthesized via condensation reactions. A general method involves reacting thiourea derivatives with substituted benzaldehydes under acidic conditions. For example, sodium acetate in glacial acetic acid can catalyze the formation of the imidazolidinone core. Substituted benzaldehydes (e.g., 3,5-dibenzyl groups) are introduced via nucleophilic addition, followed by cyclization. Optimizing intermediates, such as adjusting stoichiometry of sodium acetate or reaction time (e.g., 5–18 hours), improves yields . Purification via recrystallization (water-ethanol mixtures) is critical to isolate the final product in high purity (65–88% yields) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, thiocarbonyl absence of protons) .

- IR spectroscopy : Detection of C=S (thioxo) stretches (~1200–1250 cm⁻¹) and C=O (imidazolidinone) bands (~1700 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Confirms C, H, N, and S composition within ±0.4% deviation .

Q. How do substituents on the benzyl groups influence the compound’s solubility and crystallinity?

Electron-withdrawing groups (e.g., nitro, halogens) reduce solubility in polar solvents but enhance crystallinity, as seen in analogs with 4-nitrophenyl substituents . Conversely, methoxy or hydroxy groups improve aqueous solubility due to hydrogen bonding, though they may lower melting points (e.g., 141–143°C for dichlorophenoxy derivatives) . Solubility in DMSO or 1,4-dioxane is preferred for biological assays .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity (e.g., anticancer, anti-inflammatory)?

- Bioisosteric replacement : Substituting the thioxo group with oxo or selenoxo moieties may alter kinase inhibition profiles (e.g., CDK1/GSK3β targets) .

- Heterocyclic fusion : Adding thiazole or triazole rings (via thioglycolic acid or hydrazine cyclization) improves cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 cells) .

- Pharmacophore tuning : Introducing fluorinated benzyl groups (e.g., 3,5-difluoro analogs) enhances metabolic stability and bioavailability .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Catalyst optimization : Using piperidine or glacial acetic acid (5–10 mol%) accelerates condensation kinetics .

- Solvent selection : Refluxing in 1,4-dioxane instead of ethanol reduces side reactions (e.g., dimerization) .

- Temperature control : Maintaining 80–100°C during cyclization prevents premature precipitation .

- Workflow integration : In-line HPLC monitoring (e.g., 95.5% purity thresholds) ensures batch consistency .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. For example:

- Cell line variability : Activity against HA22T liver cancer cells may not replicate in HEPG-2 due to differing CYP450 expression .

- Impurity thresholds : Residual DMSO (>0.5%) or unreacted benzaldehydes can artifactually inflate cytotoxicity .

- Standardized protocols : Adopt NIH/NCI guidelines for dose-response curves (e.g., 72-hour incubations, SRB assays) to ensure reproducibility .

Methodological Guidelines

- Synthetic Design : Prioritize substituents with known pharmacokinetic benefits (e.g., fluorinated groups for blood-brain barrier penetration) .

- Data Validation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .

- Biological Testing : Include CHS-828 or doxorubicin as positive controls in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.